![molecular formula C18H25N5O2 B2742780 3-cyclopentyl-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)propanamide CAS No. 1005301-22-3](/img/structure/B2742780.png)
3-cyclopentyl-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)propanamide
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Description
3-cyclopentyl-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : The synthesis and crystal structure of compounds with tetrazole groups have been studied, offering insights into the chemical properties and potential applications of similar compounds. For example, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide demonstrates the approach to tetrazole derivatives and their structural analysis through X-ray crystallography (Al-Hourani et al., 2016).
Bioactivity and Potential Applications
Cyclooxygenase Inhibition : Compounds similar in structure have been evaluated for their potential as cyclooxygenase inhibitors. The study on synthesis and bioassay of certain derivatives highlights the investigation into their bioactivity, offering a foundation for understanding the biological relevance of structurally related compounds (Al-Hourani et al., 2016).
Antibacterial and Antifungal Activities : The antibacterial and antifungal activities of azole derivatives synthesized from related hydrazide compounds demonstrate the potential pharmaceutical applications of similar structures in combating microbial infections (Tumosienė et al., 2012).
Antioxidant and Anticancer Activities : The antioxidant and anticancer activities of novel derivatives of a related compound indicate the potential for similar structures to be used in the development of therapeutic agents against oxidative stress and cancer (Tumosienė et al., 2020).
properties
IUPAC Name |
3-cyclopentyl-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-2-25-16-10-8-15(9-11-16)23-17(20-21-22-23)13-19-18(24)12-7-14-5-3-4-6-14/h8-11,14H,2-7,12-13H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDZFKRLSMAZEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CCC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)propanamide |
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